molecular formula C13H8N2O3 B6386629 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid CAS No. 1261896-69-8

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6386629
CAS No.: 1261896-69-8
M. Wt: 240.21 g/mol
InChI Key: WJQVVWWCTLNOTR-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a cyanophenyl group attached to a hydroxyisonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid typically involves the reaction of 4-cyanobenzaldehyde with isonicotinic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide in an aqueous medium, followed by heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenyl)-2-hydroxyisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the

Properties

IUPAC Name

5-(4-cyanophenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O3/c14-6-8-1-3-9(4-2-8)11-7-15-12(16)5-10(11)13(17)18/h1-5,7H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQVVWWCTLNOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687005
Record name 5-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-69-8
Record name 5-(4-Cyanophenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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